1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

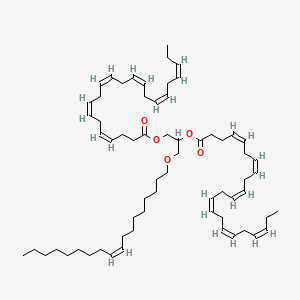

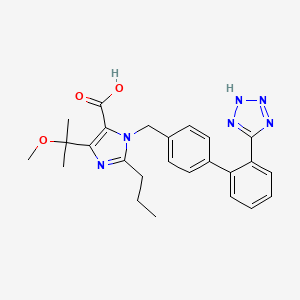

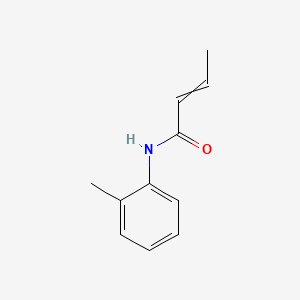

1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact structure is not provided in the search results.Scientific Research Applications

Chiral Derivatizing Agent

1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine, when in the form of Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA), has been applied as a chiral derivatizing agent. It is particularly used to resolve 7,7′-disubstituted 1,1′-bi-2-naphthol derivatives efficiently. This process is notable for its potential as a preliminary tool for assigning the absolute configuration of substituted 1,1′-bi-2-naphthols through simple Thin Layer Chromatography (TLC) (Dolsophon et al., 2016).

Synthesis of Tetracenes and Pentacenes

In a synthetic chemistry context, 1,4-dihydro-1,4-epoxynaphthalene has been involved in stereoselective [4+2] cycloadditions with isobenzofuran. This approach selectively produces syn-exo and/or anti-endo isomers based on the substitution pattern of the reactants. Crucially, the syn-exo isomer can undergo acid-promoted aromatization to yield corresponding tetracene, a finding that has paved the way for preparing substituted pentacene with electron-withdrawing groups (Eda et al., 2015).

Functionalization and Ring-Opening Reactions

The compound 3-Chloro-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one, synthesized from oxabenzonorbornadiene, has been subjected to ring-opening reactions with BBr3 and H2SO4. These reactions yield products with different ring sizes, with the major product being a 5-membered ring in the case of BBr3 and an exclusive formation of an 8-membered ring with H2SO4. The reaction mechanisms and product formations have been further elucidated through theoretical calculations (Çalışkan et al., 2017).

Redox-Neutral Annulations

In the realm of organic synthesis, 1,2,3,4-tetrahydroisoquinoline, a structurally similar compound to this compound, has been utilized in redox-neutral annulations with various electron-deficient substrates. These reactions, which involve dual C-H functionalization, highlight the versatility and reactivity of tetrahydronaphthalene derivatives in synthetic applications (Paul et al., 2019; Zhu & Seidel, 2017).

Properties

IUPAC Name |

11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHILHWLHCSISQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=C(C1O2)C=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)

![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)